molecular formula C10H16O5 B14663417 Diethyl 2-formylglutarate CAS No. 50537-71-8

Diethyl 2-formylglutarate

Cat. No.: B14663417
CAS No.: 50537-71-8
M. Wt: 216.23 g/mol
InChI Key: STPVTVRFMCGMME-UHFFFAOYSA-N
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Description

Diethyl 2-formylglutarate (C₉H₁₄O₅; molecular weight 218.21 g/mol) is an ester derivative of glutaric acid featuring a formyl group at the C-2 position. It serves as a critical intermediate in microbial metabolic pathways, particularly in Eubacterium barkeri during nicotinate catabolism . The compound is synthesized enzymatically via the hydrolysis of tetrahydro-oxynicotinate (THON) catalyzed by enamidase, yielding (S)-2-formylglutarate with high stereospecificity . However, its instability due to spontaneous decarboxylation and racemization necessitates rapid analysis post-synthesis .

Structurally, the formyl group at C-2 distinguishes it from other glutaric acid derivatives, influencing its reactivity and role in biochemical transformations. While its applications in industrial synthesis remain underexplored, its enzymatic production underscores its relevance in studying chiral intermediates and microbial metabolism .

Properties

CAS No.

50537-71-8

Molecular Formula

C10H16O5

Molecular Weight

216.23 g/mol

IUPAC Name

diethyl 2-formylpentanedioate

InChI

InChI=1S/C10H16O5/c1-3-14-9(12)6-5-8(7-11)10(13)15-4-2/h7-8H,3-6H2,1-2H3

InChI Key

STPVTVRFMCGMME-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C=O)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-formylglutarate can be synthesized through several methods. One common approach involves the alkylation of diethyl malonate with formaldehyde under basic conditions, followed by esterification. Another method includes the oxidation of diethyl 2-hydroxyglutarate using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification reactions. The process may include the use of catalysts to enhance the reaction rate and yield. The purity of the final product is often ensured through distillation and recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-formylglutarate undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols, or alcohols

Major Products Formed

    Oxidation: Diethyl 2-carboxyglutarate

    Reduction: Diethyl 2-hydroxyglutarate

    Substitution: Various substituted glutarates depending on the nucleophile used

Scientific Research Applications

Diethyl 2-formylglutarate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of diethyl 2-formylglutarate involves its reactivity with various biological and chemical entities. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical processes. The ester groups can undergo hydrolysis to release glutaric acid derivatives, which may participate in metabolic pathways.

Comparison with Similar Compounds

Table 1: Comparative Properties of Diethyl 2-Formylglutarate and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Functional Group(s) Key Properties Applications/Findings
This compound C₉H₁₄O₅ 218.21 Formyl, ester Chiral intermediate; prone to decarboxylation Enzymatic pathways in E. barkeri ; potential chiral synthesis applications
Diethyl 2-acetylglutarate C₁₁H₁₈O₅ 230.26 Acetyl, ester Stable ester; higher boiling point (154°C at 11 mmHg) Used in organic synthesis as a building block
2-Hydroxyglutarate C₅H₈O₅ 148.11 Hydroxyl, carboxylic Enantiomers (D- and L-forms) with distinct metabolic roles Oncometabolite in cancer; linked to IDH mutations
Diethyl succinate C₈H₁₄O₄ 174.20 Ester High solubility in organic solvents; mild odor Flavoring agent; polymer precursor

Key Research Findings

Reactivity and Stability

  • This compound exhibits rapid racemization and decarboxylation under ambient conditions, limiting its isolation efficiency. Enzymatic assays require immediate analysis (within 20 seconds) to avoid inaccuracies .
  • In contrast, Diethyl 2-acetylglutarate demonstrates greater stability due to the electron-withdrawing acetyl group, enabling its use in prolonged synthetic reactions .

Metabolic Roles

  • The (S)-enantiomer of 2-formylglutarate is a substrate for 2-(hydroxymethyl)glutarate dehydrogenase (Hgd), linking it to NADH-dependent redox reactions in E. barkeri .
  • 2-Hydroxyglutarate , particularly the D-enantiomer, accumulates in cancers due to isocitrate dehydrogenase (IDH) mutations, driving tumorigenesis via epigenetic dysregulation .

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